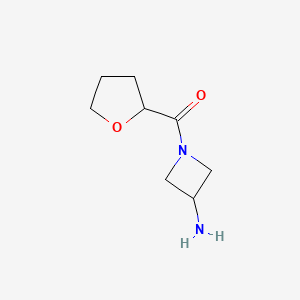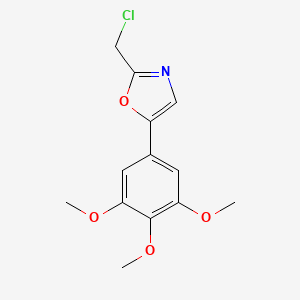
2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, with the chloromethyl group attached to one carbon of the ring and the trimethoxyphenyl group attached to another carbon of the ring. The three methoxy groups (-OCH3) on the phenyl ring could potentially influence the compound’s electronic properties and reactivity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxazole ring, the chloromethyl group, and the trimethoxyphenyl group. The chloromethyl group could potentially undergo nucleophilic substitution reactions, while the trimethoxyphenyl group could participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the oxazole ring, the chloromethyl group, and the trimethoxyphenyl group could influence properties such as polarity, solubility, melting point, boiling point, and stability .
Scientific Research Applications
Synthetic Elaboration of Oxazoles
2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, serve as reactive scaffolds in synthetic chemistry. They are used for synthesizing various oxazole derivatives through substitution reactions. This includes the preparation of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles (Patil & Luzzio, 2016).
Creation of Extended Heterocyclic Scaffolds
The compound aids in the establishment of new routes for synthesizing 2, 4, 5-trisubstituted oxazoles. This process involves the use of nonsymmetrical acyloins, with the chloromethyl analogue facilitating the refinement of the cyclization reaction for these oxazoles (Patil, Luzzio, & Demuth, 2015).
Photooxygenation for Macrolide Synthesis
2-(ω-Hydroxyalkyl)-4,5-diphenyloxazoles, which can be derived from 2-(chloromethyl)oxazoles, are used in the photooxygenation process. This method is important for the synthesis of macrolides, including recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981).
Antiproliferative Activity in Drug Synthesis
2,4,5-Trisubstituted oxazole derivatives, which include the chloromethyl analogue, have been synthesized and evaluated for their antiproliferative activity. This makes them potential candidates for use in medicinal chemistry, particularly in cancer research (Liu et al., 2009).
Coordination Chemistry
Oxazoles, including the chloromethyl variant, are used in coordination chemistry as chiral auxiliaries in asymmetric organic syntheses. They are attractive due to their versatility, ease of synthesis, and the proximity of chiral centers to donor atoms (Gómez, Muller, & Rocamora, 1999).
Transthyretin Amyloidogenesis Inhibitors
2-(Chloromethyl)oxazoles have been employed in the synthesis of compounds with a C(4) carboxyl group, which are evaluated as inhibitors of transthyretin amyloid fibrils. This application is significant in the context of diseases like amyloidosis (Razavi et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c1-16-9-4-8(5-10(17-2)13(9)18-3)11-7-15-12(6-14)19-11/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPFMLGCAMANCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



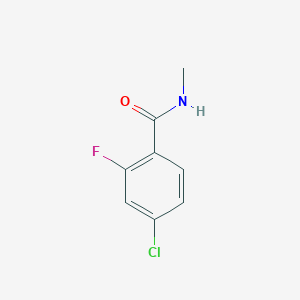
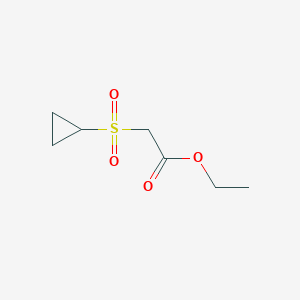
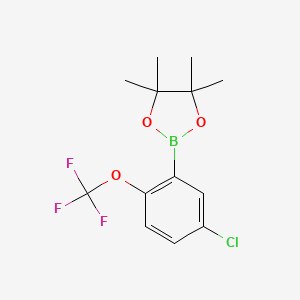
![1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1487845.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]butanoic acid](/img/structure/B1487847.png)
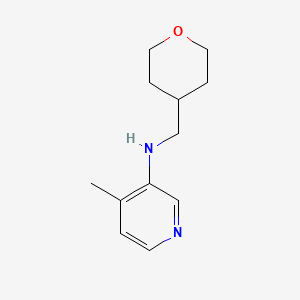
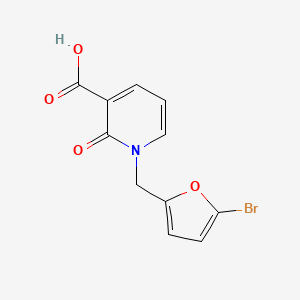
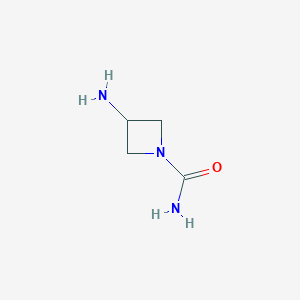
![3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1487852.png)
![[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1487855.png)
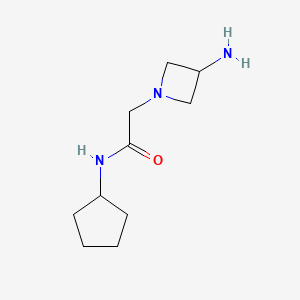
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1487859.png)
![1-[(Oxolan-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487860.png)
